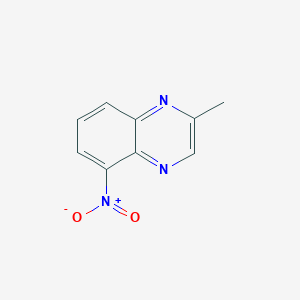

2-Methyl-5-nitroquinoxaline

Description

Historical Context and Evolution of Quinoxaline (B1680401) Research

The study of quinoxalines dates back to early synthetic organic chemistry. Classical synthesis methods, such as the Körner and Hinsberg procedures, traditionally involved the condensation reaction between 1,2-arylenediamines and 1,2-dicarbonyl compounds. mtieat.org While effective, these early methods often resulted in low to moderate yields. mtieat.org

The discovery that the quinoxaline motif is present in natural antibiotics like echinomycin, levomycin, and actinomycin (B1170597) spurred further interest in this class of compounds. ipp.pt The evolution of synthetic chemistry, particularly the advent of organometallic chemistry, led to significant improvements in the efficiency and yield of quinoxaline synthesis. mtieat.org In recent decades, research has shifted towards more advanced and sustainable techniques, including microwave-assisted synthesis and environmentally friendly "green" chemistry protocols, making the production of quinoxaline derivatives more efficient. rsc.orgwisdomlib.org

Significance of Substituted Quinoxaline Frameworks in Contemporary Chemical Science

The ability to modify the quinoxaline core with various substituents has made it a privileged scaffold in modern chemistry. mtieat.orgrsc.org These derivatives are crucial in both medicinal chemistry and materials science.

In medicinal chemistry , substituted quinoxalines exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and antifungal properties. wisdomlib.orgresearchgate.netscispace.com The structural versatility allows for fine-tuning of their pharmacological profiles. For instance, the synthesis of optically active tetrahydroquinoxalines through asymmetric reduction has become a key strategy for accessing chiral molecules found in natural products and pharmaceuticals. acs.org

In materials science , the unique electronic properties of the quinoxaline ring system are exploited. Quinoxaline derivatives are integral components in the development of:

Organic Light-Emitting Diodes (OLEDs) rsc.orgbeilstein-journals.org

Dye-Sensitized Solar Cells (DSSCs) rsc.org

Organic Photovoltaic Devices (OPVs) rsc.org

Fluorescent Probes and Sensors rsc.org

The quinoxaline moiety often functions as an electron-accepting unit in donor-acceptor (D-A) conjugated polymers, which are essential for creating advanced optoelectronic materials. rsc.org The ease of functionalization with both electron-donating and electron-withdrawing groups allows for precise control over the electronic and photophysical properties of these materials. researchgate.net

Specific Academic Relevance of Nitroquinoxaline Systems

The introduction of a nitro group (—NO₂) onto the quinoxaline framework gives rise to nitroquinoxalines, a subclass with distinct and academically significant properties. The strong electron-withdrawing nature of the nitro group profoundly influences the chemical reactivity and biological activity of the molecule.

Research has highlighted the importance of nitroquinoxalines in several areas:

Medicinal Chemistry : Certain 6-nitroquinoxaline (B1294896) derivatives have demonstrated antibacterial effects by altering the global structure of bacterial DNA. acs.org Nitro-substituted quinoxaline-2,3-diones, such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), are well-known antagonists of ionotropic glutamate (B1630785) receptors (AMPA and kainate), making them invaluable tools in neuropharmacological research to study synaptic transmission. nih.govcymitquimica.com

Synthetic Chemistry : The nitro group acts as a powerful directing group in further chemical transformations. For example, it can influence the regioselectivity of N-oxidation reactions on the quinoxaline ring system. researchgate.net The synthesis of specific nitroquinoxaline isomers can be achieved either by the direct nitration of a quinoxaline precursor or through the cyclocondensation of a nitro-substituted o-phenylenediamine (B120857) with an appropriate dicarbonyl compound. sapub.orgresearchgate.net

Materials Science : Some nitro-substituted quinoxalines have been investigated for their potential use as high-energy materials. brunel.ac.uk

Overview of Research Trajectories for 2-Methyl-5-nitroquinoxaline

2-Methyl-5-nitroquinoxaline is a specific isomer within the nitroquinoxaline family, identified by the CAS number 76982-28-0. chemscene.comkeyorganics.net Its primary role in the scientific community is that of a research chemical and a building block for more complex molecules. chemscene.combldpharm.com

Table 1: Physicochemical Properties of 2-Methyl-5-nitroquinoxaline

| Property | Value |

|---|---|

| CAS Number | 76982-28-0 |

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol |

Data sourced from BLD Pharm. bldpharm.com

Specific research focused exclusively on 2-Methyl-5-nitroquinoxaline is limited in publicly accessible literature. However, its chemical structure suggests potential research applications based on the known reactivity of related compounds. These trajectories would likely involve leveraging its key functional groups: the methyl group at position 2 and the nitro group at position 5.

Potential research avenues include:

Reduction of the Nitro Group : A common reaction pathway for nitroaromatic compounds is the reduction of the nitro group to an amino group (—NH₂). This would convert 2-methyl-5-nitroquinoxaline into 5-amino-2-methylquinoxaline, a derivative with significantly different electronic and biological properties that could be explored for novel applications. evitachem.com

Further Substitution Reactions : The existing methyl and nitro groups, along with the quinoxaline ring itself, could serve as sites for additional functionalization, enabling the synthesis of a library of novel compounds for screening in medicinal chemistry or materials science. evitachem.com

Comparative Isomer Studies : Research could focus on comparing the biological and physical properties of 2-Methyl-5-nitroquinoxaline with its other isomers (e.g., 2-methyl-6-nitroquinoxaline) to understand how the position of the nitro group affects its characteristics.

While direct studies are not abundant, the compound is mentioned in the context of broader chemical research, such as studies on pyrrole (B145914) derivatives. molaid.com Its synthesis could potentially be achieved through the cyclocondensation of 3-nitro-1,2-benzenediamine with methylglyoxal, although this reaction can produce a mixture of isomers. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c1-6-5-10-9-7(11-6)3-2-4-8(9)12(13)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHMXKSMCSGFJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=N1)C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 5 Nitroquinoxaline and Analogous Structures

Classical and Conventional Synthetic Routes

Traditional methods for the synthesis of 2-Methyl-5-nitroquinoxaline and its analogs primarily rely on two key strategies: the construction of the quinoxaline (B1680401) ring system from appropriately substituted precursors and the direct nitration of a pre-formed quinoxaline core.

Condensation Reactions with o-Phenylenediamines and α-Dicarbonyl Compounds

A cornerstone in quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and an α-dicarbonyl compound. This versatile method allows for the formation of a wide array of substituted quinoxalines. In the context of 2-Methyl-5-nitroquinoxaline, this would involve the reaction of 3-nitro-1,2-phenylenediamine with a methyl-substituted α-dicarbonyl compound such as methylglyoxal (pyruvaldehyde). The reaction proceeds through a cyclocondensation mechanism, yielding the desired quinoxaline.

The choice of catalyst and solvent plays a crucial role in the efficiency of this reaction. Various catalysts have been employed to promote this condensation, including solid acid catalysts which offer advantages in terms of reusability and environmental compatibility.

Table 1: Catalysts and Conditions for Quinoxaline Synthesis via Condensation

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pb/HY Zeolite | 1,2-phenylenediamine, 1,2-propanediol | - | 350 | 82 | researchgate.net |

| H⁺-Erionite | 1,2-phenylenediamine, 1,2-propanediol | - | 100 | 99.4 | researchgate.net |

This table presents data for the synthesis of 2-methylquinoxaline, a closely related analog, to illustrate typical conditions.

Nitration Procedures for Quinoxaline Cores

An alternative and direct approach to 2-Methyl-5-nitroquinoxaline is the electrophilic nitration of the 2-methylquinoxaline core. This method involves treating 2-methylquinoxaline with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The position of nitration on the quinoxaline ring is influenced by the electronic effects of the existing substituents and the reaction conditions.

Research on the nitration of substituted quinoxalines has shown that the reaction can be highly regioselective. For instance, 8-methylquinoxalines are efficiently nitrated at the C-5 position using a simple protocol with mixed acid at 40–50 °C acs.org. This suggests that the nitration of 2-methylquinoxaline would likely yield the 5-nitro isomer as a major product.

Table 2: Nitration of Methylquinoxalines

| Substrate | Nitrating Agent | Temperature (°C) | Product | Reference |

| 8-Methylquinoxaline | Mixed Acid (HNO₃/H₂SO₄) | 40-50 | 5-Nitro-8-methylquinoxaline | acs.org |

This table provides data for a closely related compound, demonstrating the feasibility of selective nitration.

Strategic Functionalization of Precursor Molecules

The synthesis of 2-Methyl-5-nitroquinoxaline can also be achieved by constructing the quinoxaline ring from precursor molecules that already contain the necessary functional groups. This approach offers a high degree of control over the final structure.

A key strategy involves the use of a nitro-substituted aniline as a starting material. For the synthesis of 2-Methyl-5-nitroquinoxaline, 2-methyl-5-nitroaniline is a logical precursor. This intermediate can be synthesized by the nitration of o-toluidine. The subsequent steps would involve the reduction of the nitro group to an amine, followed by diazotization and cyclization to form the quinoxaline ring. A patent describes the production of 2-methyl-5-nitrophenol from o-toluidine, which proceeds through a 2-methyl-5-nitroaniline intermediate google.com.

Another potential precursor is 4-methyl-3-nitroaniline, which can be used to synthesize 2-methyl-6-nitroquinoline, a structural isomer of the target compound, with a reported yield of 47% under reflux conditions with crotonaldehyde and concentrated HCl nih.gov.

The quinoxaline scaffold can be built through sequential reactions, introducing the required functional groups in a step-by-step manner. This approach allows for the synthesis of a variety of substituted quinoxalines. For instance, the synthesis of 2-methyl-5-substituted phenoxy-6-methoxy-8-nitroquinolines has been reported, starting from p-methoxy aniline and involving steps of acetylation, bromination, nitration, condensation with phenols, and a Skraup's reaction with 2-butenal to form the quinoline (B57606) ring.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These modern approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool. The use of ultrasonic irradiation can significantly accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds, including quinolines and their derivatives nih.govksu.edu.samdpi.comnih.govresearchgate.net. This technique enhances mass transfer and can lead to the formation of products in shorter time frames and with higher purity.

Microwave-assisted organic synthesis (MAOS) is another prominent sustainable method. For the synthesis of quinoxaline derivatives, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and often results in higher yields compared to conventional heating methods. This technique is particularly effective for condensation reactions and can often be performed under solvent-free conditions, further enhancing its green credentials.

Table 3: Comparison of Conventional and Modern Synthetic Approaches for Quinoxaline Synthesis

| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional Heating | Reflux with crotonaldehyde and conc. HCl | - | 1 hour | 47 | nih.gov |

| Nanomaterial-assisted | Fe₃O₄@SiO₂ | - | 80 min | 81 | nih.gov |

| Ultrasound-assisted | K₂CO₃ | DMF | 15 min | - | nih.gov |

This table illustrates the significant improvements in reaction time and yield offered by modern synthetic techniques for related quinoline/quinoxaline syntheses.

Green Chemistry Methodologies in Quinoxaline Synthesis

The integration of green chemistry principles into the synthesis of quinoxaline derivatives is a significant step towards environmentally benign chemical processes. google.comnih.gov Traditional methods often rely on hazardous solvents, high temperatures, and generate considerable waste. google.com In contrast, green methodologies prioritize the use of eco-friendly solvents, renewable materials, and energy-efficient reaction conditions to minimize environmental impact while maintaining high product yields and selectivity. google.comijirt.org

Catalytic Systems for Enhanced Reaction Efficiency

The development of novel catalytic systems has been instrumental in improving the efficiency and sustainability of quinoxaline synthesis. chemicalbook.com Catalysts can accelerate reaction rates, enable reactions under milder conditions, and improve selectivity, thereby reducing energy consumption and the formation of unwanted byproducts.

Nanoparticle-Catalyzed Syntheses (e.g., Ni-nano Particles, CuO Nano Particles)

Nanoparticles have emerged as highly effective catalysts in organic synthesis due to their large surface-area-to-volume ratio, which provides a high density of active sites. jocpr.com

Ni-Nanoparticles: Nickel nanoparticle-based catalysts have demonstrated significant activity in the synthesis of quinoxalines. patsnap.comnih.gov An inexpensive and simple system utilizing NiBr2/1,10-phenanthroline has been shown to effectively catalyze the synthesis of a range of quinoxaline derivatives. patsnap.comnih.gov During the reaction, the formation of heterogeneous nickel nanoparticles is observed, which are catalytically active. patsnap.com This system has proven to be reusable for up to seven cycles without a significant loss of reactivity, highlighting its potential for sustainable chemical production. patsnap.comnih.gov Other examples include the use of Ni(II)-loaded Y-type zeolite nanocatalysts for the condensation of 1,2-diketones and 1,2-diamines. researchgate.net

CuO Nanoparticles: Copper(II) oxide (CuO) nanoparticles are another class of efficient and inexpensive catalysts for quinoxaline synthesis. myskinrecipes.comscispace.com These nanoparticles can be synthesized using green methods, for instance, utilizing waste orange peel extract which acts as both a reducing and stabilizing agent. myskinrecipes.com The resulting CuO nanoparticles serve as a renewable catalyst for the formation of quinoxalines, offering benefits such as high yields, simple methodology, catalyst recyclability, and straightforward work-up procedures. myskinrecipes.com The catalytic activity of CuO nanoparticles has been demonstrated in aqueous media, further enhancing the green credentials of the synthetic protocol. researchgate.net

Table 1: Nanoparticle-Catalyzed Synthesis of Quinoxaline Analogs

| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| NiBr2/1,10-phenanthroline | 2-Nitroanilines and Vicinal Diols | Not specified | Not specified | Not specified | Good yields | patsnap.comnih.gov |

| Ni(II)-loaded Y-type zeolite | 1,2-Diketone and 1,2-Diamine | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| Green CuO NPs | 1,2-Diketones and 1,2-Diamines | Water | Ambient | Short | High | myskinrecipes.com |

| Nanocrystalline CuO | 1,2-Diketones and 1,2-Diamines | Water | Not specified | Not specified | Not specified | researchgate.net |

Recyclable Catalysts (e.g., Sulfamic Acid/MeOH, Silica-bonded S-Sulfonic Acid)

Sulfamic Acid/MeOH: A catalytic system of sulfamic acid in methanol (B129727) has been proven to be highly efficient and recyclable for the synthesis of quinoxalines at room temperature. bldpharm.com This method is attractive due to its mild acidic conditions, quantitative yields of products, short reaction times, and low reaction temperatures. bldpharm.com These features make it a suitable method for substrates that are sensitive to heat or strong acids. bldpharm.com The catalyst can be recovered and reused without any observable decrease in its catalytic activity. bldpharm.com

Silica-bonded S-Sulfonic Acid (SBSSA): SBSSA is a solid acid catalyst that can be prepared from the reaction of 3-mercaptopropylsilica and chlorosulfonic acid. It serves as an effective and recyclable catalyst for the synthesis of quinoxaline derivatives at room temperature from 1,2-diamino compounds and 1,2-dicarbonyl compounds. The catalyst can be easily recovered by filtration and reused multiple times without any significant loss of its efficiency, making it a sustainable choice for quinoxaline synthesis.

Table 2: Recyclable Catalysts in the Synthesis of Quinoxaline Derivatives

| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Sulfamic Acid/MeOH | Aryl 1,2-diamines and 1,2-dicarbonyls | Methanol | Room Temperature | Short | Quantitative | bldpharm.com |

| Silica-bonded S-Sulfonic Acid (SBSSA) | 1,2-Diamino compounds and 1,2-dicarbonyls | Not specified | Room Temperature | 5 min | High |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of quinoxaline derivatives. chemicalbook.com By using microwave irradiation, the condensation of diamines and dicarbonyls can be achieved rapidly, often in a solvent-free medium, which further enhances the green nature of the synthesis. For instance, a series of quinoxaline derivatives have been synthesized in excellent yields (80-90%) within a short reaction time of 3.5 minutes using microwave heating. This method is noted for being cleaner and having an easier work-up process.

Reactions in Aqueous Media

Performing organic reactions in water is a primary goal of green chemistry, as water is a non-toxic, non-flammable, and readily available solvent. chemicalbook.com The synthesis of quinoxalines in aqueous media has been successfully demonstrated, often facilitated by a catalyst. chemicalbook.com For example, the use of a catalytic amount of Cerium(IV) ammonium nitrate (CAN) in water allows for the efficient synthesis of quinoxaline derivatives from substituted benzil and ortho-phenylenediamine derivatives. chemicalbook.com This approach is considered a safe and green method due to the low cost and high reactivity of CAN in water. chemicalbook.com

Chemical Reactivity, Transformation, and Derivatization Studies of 2 Methyl 5 Nitroquinoxaline

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. The existing substituents on the aromatic ring significantly influence the rate and regioselectivity of these reactions. In 2-Methyl-5-nitroquinoxaline, the electron-donating methyl group and the electron-withdrawing nitro group exert opposing effects on the reactivity of the benzene (B151609) ring portion of the molecule.

The nitration of aromatic compounds involves the introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. youtube.com This mixture generates the highly electrophilic nitronium ion (NO2+), which is the active agent in the reaction. libretexts.org

For substituted aromatic rings, the position of the incoming nitro group is directed by the electronic properties of the existing substituents. Activating groups, which are electron-donating, direct the incoming electrophile to the ortho and para positions. libretexts.org Conversely, deactivating groups, which are electron-withdrawing, direct the incoming electrophile to the meta position. libretexts.orglibretexts.org

In the case of 2-Methyl-5-nitroquinoxaline, the benzene ring is substituted with both an activating methyl group (at position 2, though part of the pyrazine (B50134) ring, its electronic influence extends to the fused benzene ring) and a deactivating nitro group (at position 5). The interplay of these groups determines the regioselectivity of further nitration. The nitro group at the 5-position strongly deactivates the ring, particularly at the ortho (positions 4 and 6) and para (position 8) positions relative to it. The methyl group, being part of the heterocyclic ring, has a less direct but still influential role.

Detailed studies on the nitration of 2-Methyl-5-nitroquinoxaline itself are not extensively documented in the provided search results. However, general principles of electrophilic aromatic substitution on substituted quinoxalines and related heterocycles can be applied. The strong deactivating effect of the 5-nitro group would be expected to make further nitration difficult, requiring harsh reaction conditions. The positions least deactivated by the nitro group would be the most likely sites for substitution.

| Reactant | Reagents | Product(s) | Conditions |

| 2-Methyl-5-nitroquinoxaline | HNO₃ / H₂SO₄ | Dinitro-2-methylquinoxaline isomers | Varies |

This table is illustrative and based on general principles of electrophilic aromatic substitution, as specific experimental data for the nitration of 2-Methyl-5-nitroquinoxaline was not found in the search results.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

The nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, although it is less common than halide displacement. The viability of the nitro group as a leaving group depends on the specific substrate and reaction conditions. In some cases, particularly with strong nucleophiles, the displacement of a nitro group can occur. rsc.org The presence of other activating groups on the ring enhances the susceptibility of the nitro group to be displaced.

In molecules containing both a halide and a nitro group, a competitive scenario for nucleophilic substitution can arise. Generally, halides are better leaving groups than the nitro group. The relative reactivity is influenced by the nature of the halide (I > Br > Cl > F for leaving group ability in many contexts, but for SNAr, fluoride (B91410) is often the most reactive due to its high electronegativity which polarizes the C-F bond and facilitates nucleophilic attack). youtube.com

The position of the electron-withdrawing groups relative to the potential leaving groups is crucial. An electron-withdrawing group ortho or para to a leaving group will activate it towards substitution. libretexts.org Therefore, if a nitro group is positioned to activate a halide leaving group, the displacement of the halide is generally favored over the displacement of the nitro group itself.

The electronic effects of substituents are paramount in determining the feasibility and outcome of nucleophilic aromatic substitution reactions.

Electron-Withdrawing Groups (EWGs): Groups like the nitro group (-NO2) are strong EWGs. They decrease the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by a nucleophile. youtube.com Furthermore, they stabilize the anionic Meisenheimer intermediate through resonance, which is a key factor in the SNAr mechanism. wikipedia.org The more EWGs present, and the stronger their withdrawing effect, the faster the reaction. youtube.com

Electron-Donating Groups (EDGs): Groups like the methyl group (-CH3) are electron-donating. They increase the electron density of the aromatic ring, making it less electrophilic and deactivating it towards nucleophilic attack.

In 2-Methyl-5-nitroquinoxaline, the 5-nitro group significantly activates the benzene portion of the ring system towards nucleophilic attack, particularly at positions ortho and para to it, should a suitable leaving group be present at one of those positions. The 2-methyl group, being an EDG, would have a slight deactivating effect.

Reduction Reactions of the Nitro Group

The reduction of a nitro group to an amino group is a common and important transformation in organic synthesis. masterorganicchemistry.com This conversion can be achieved using a variety of reducing agents. wikipedia.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com This is often a clean and efficient method.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). masterorganicchemistry.com

Other Reagents: Other reagents like sodium hydrosulfite, tin(II) chloride (SnCl₂), and sodium sulfide (B99878) can also be used, sometimes offering greater chemoselectivity. wikipedia.org For instance, sodium sulfide can sometimes selectively reduce one nitro group in the presence of others. nih.gov

The reduction of the nitro group in 2-Methyl-5-nitroquinoxaline would yield 2-Methyl-5-aminoquinoxaline. This transformation is significant as it converts a strongly electron-withdrawing group into a strongly electron-donating group, which would dramatically alter the chemical reactivity of the aromatic ring. For example, the resulting amino group would be a strong activating group for subsequent electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions relative to the amino group.

| Reducing Agent | Product |

| H₂/Pd/C | 2-Methyl-5-aminoquinoxaline |

| Fe/HCl | 2-Methyl-5-aminoquinoxaline |

| Sn/HCl | 2-Methyl-5-aminoquinoxaline |

| SnCl₂ | 2-Methyl-5-aminoquinoxaline |

This table summarizes common reduction methods and the expected product.

Formation of Aminoquinoxaline Derivatives

The reduction of the nitro group in 2-methyl-5-nitroquinoxaline to an amino group is a pivotal transformation, yielding 5-amino-2-methylquinoxaline. This reaction is a gateway to a wide array of further functionalization. A common method for this reduction involves catalytic hydrogenation.

For instance, the catalytic hydrogenation of related nitroaromatic compounds, such as p-nitroaniline, is effectively carried out using a palladium on carbon (Pd/C) catalyst in a solvent like methanol (B129727) under a hydrogen atmosphere. researchgate.net This method is generally applicable to the reduction of aromatic nitro groups and can be adapted for the synthesis of 5-amino-2-methylquinoxaline. The general reaction is depicted below:

Reaction Scheme: Reduction of 2-Methyl-5-nitroquinoxaline

The resulting 5-amino-2-methylquinoxaline is a key intermediate for the synthesis of more complex molecules. The amino group is nucleophilic and can participate in various subsequent reactions.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a versatile technique that can be tailored to achieve different outcomes depending on the catalyst and reaction conditions. khanacademy.org For 2-methyl-5-nitroquinoxaline, the primary pathway under standard hydrogenation conditions (e.g., H₂, Pd/C) is the selective reduction of the nitro group to an amine, as discussed previously. researchgate.netresearchgate.net

However, more forcing conditions, such as higher pressures and temperatures, or the use of different catalysts like platinum or nickel, could potentially lead to the reduction of the quinoxaline (B1680401) ring system itself. khanacademy.org The hydrogenation of the heterocyclic ring would result in the formation of tetrahydroquinoxaline derivatives. The specific pathway and product distribution would depend on the precise conditions employed.

| Catalyst | Conditions | Primary Product |

| 5% Pd/C | H₂, Methanol | 5-Amino-2-methylquinoxaline |

| Platinum Oxide | H₂, Acetic Acid, High Pressure | Potential for ring reduction |

| Raney Nickel | H₂, Ethanol, High Temperature | Potential for ring reduction |

Further Functionalization and Derivatization

The introduction of the amino group opens up numerous possibilities for further modifying the 2-methyl-5-nitroquinoxaline scaffold.

Alkylation and Acylation Reactions

The amino group of 5-amino-2-methylquinoxaline can be readily alkylated or acylated to introduce a variety of substituents. mdpi.com

Alkylation: N-alkylation can be achieved by reacting the aminoquinoxaline with alkyl halides in the presence of a base. monash.edu For example, reaction with methyl iodide in the presence of a base like potassium carbonate would yield N-methyl-2-methylquinoxalin-5-amine. The use of different alkyl halides allows for the introduction of a wide range of alkyl groups.

Acylation: Acylation of the amino group is typically performed using acyl chlorides or anhydrides in the presence of a base such as pyridine (B92270) or triethylamine. mdpi.com This reaction leads to the formation of amide derivatives. For instance, reacting 5-amino-2-methylquinoxaline with acetyl chloride would produce N-(2-methylquinoxalin-5-yl)acetamide. This method can be used to introduce various acyl groups, thereby modifying the properties of the parent compound.

| Reagent | Reaction Type | Product |

| Dimethyl sulfate | Alkylation | N,N-dimethyl-2-methylquinoxalin-5-amine |

| Ethyl chloroacetate | Alkylation | Ethyl (2-methylquinoxalin-5-yl)amino)acetate |

| Acetic anhydride | Acylation | N-(2-methylquinoxalin-5-yl)acetamide |

| Benzoyl chloride | Acylation | N-(2-methylquinoxalin-5-yl)benzamide |

Cyclization Reactions involving Adjacent Functional Groups

The strategic introduction of functional groups adjacent to the amino group on the quinoxaline ring can lead to subsequent cyclization reactions, forming fused heterocyclic systems. For example, if a carboxylic acid or ester group is present at the 6-position, intramolecular condensation with the 5-amino group can lead to the formation of a new ring.

While direct examples involving 5-amino-2-methylquinoxaline are not prevalent in the provided search results, analogous cyclization reactions are well-documented in heterocyclic chemistry. nih.govsemanticscholar.org For instance, the condensation of an ortho-aminoaryl carboxylic acid can lead to the formation of a lactam ring.

Formation of Polycyclic Quinoxaline Systems

The quinoxaline core of 2-methyl-5-nitroquinoxaline can serve as a building block for the synthesis of more complex, polycyclic aromatic systems. nih.govsemanticscholar.org These larger structures are often of interest in materials science and medicinal chemistry.

One approach to building polycyclic systems is through annulation reactions, where a new ring is fused onto the existing quinoxaline framework. This can be achieved through various synthetic strategies, including cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions followed by cyclization. nih.gov

For example, a derivative of 5-amino-2-methylquinoxaline could be functionalized with a group that can participate in a Diels-Alder reaction, or undergo a palladium-catalyzed coupling reaction with a suitable partner to construct a new ring. The specific methodology would depend on the desired target structure. The development of visible-light photoredox catalysis has also provided mild and efficient methods for the synthesis of highly functionalized polycyclic quinoxaline derivatives. nih.gov

Spectroscopic and Advanced Analytical Characterization Methodologies

X-ray Diffraction Studies for Solid-State Structure

As of the current literature review, detailed X-ray diffraction studies specifically for the solid-state structure of 2-Methyl-5-nitroquinoxaline have not been reported. While crystallographic data are available for structurally related compounds, such as derivatives of quinoline (B57606) and other nitro-substituted aromatic systems, no published research has focused on the single-crystal X-ray analysis of 2-Methyl-5-nitroquinoxaline.

Therefore, crucial information regarding its crystal system, space group, unit cell dimensions, and the precise arrangement of its molecules in the solid state remains undetermined. Without experimental crystallographic data, a definitive analysis of its molecular geometry, intermolecular interactions, and packing efficiency in the crystalline form is not possible. Further research, involving the successful crystallization of 2-Methyl-5-nitroquinoxaline and subsequent X-ray diffraction analysis, would be necessary to elucidate these structural details.

Data Table: Crystallographic Data for 2-Methyl-5-nitroquinoxaline

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

Computational and Theoretical Investigations of 2 Methyl 5 Nitroquinoxaline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to predict the electronic structure and properties of molecules. By calculating the electron density, DFT methods can determine the optimized geometry, electronic orbitals, and reactivity of a compound like 2-Methyl-5-nitroquinoxaline. A popular functional for such calculations on organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost. researchgate.netnih.govscispace.com

Optimized Geometries and Conformational Analysis

The first step in most computational studies is geometry optimization, a process that finds the lowest energy arrangement of atoms in a molecule. For 2-Methyl-5-nitroquinoxaline, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

DFT calculations predict that the quinoxaline (B1680401) ring system is largely planar. scispace.com The presence of the methyl (-CH₃) and nitro (-NO₂) groups introduces minor steric and electronic effects that can cause slight deviations from perfect planarity. Conformational analysis, particularly of the methyl group's orientation relative to the ring, is crucial. While rotation around the C-CH₃ bond is generally facile, the lowest energy conformation will be the one that minimizes steric hindrance with adjacent atoms. Similarly, the nitro group's orientation is optimized to achieve maximum resonance stabilization with the aromatic system. Theoretical calculations for quinoxaline derivatives are often compared with experimental data from X-ray crystallography to validate the computational model. scispace.commdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Quinoxaline Derivative (Calculated via DFT) Note: This table presents typical data for a related quinoxaline derivative to illustrate the output of DFT calculations, as specific experimental data for 2-Methyl-5-nitroquinoxaline is not available.

| Parameter | Bond | Length (Å) | Parameter | Bond Angle | Angle (°) |

| Bond Lengths | C-C (aromatic) | 1.38 - 1.42 | Bond Angles | C-C-C (aromatic) | 118 - 121 |

| C-N (aromatic) | 1.32 - 1.38 | C-N-C (aromatic) | 116 - 119 | ||

| C-CH₃ | ~1.51 | H-C-H (methyl) | ~109.5 | ||

| C-NO₂ | ~1.48 | O-N-O (nitro) | ~125 | ||

| N-O (nitro) | ~1.23 |

Electronic Structure and Molecular Orbitals (HOMO-LUMO Gap Analysis)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. irjweb.comresearchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This often corresponds to higher chemical reactivity and polarizability.

A large HOMO-LUMO gap implies higher stability and lower chemical reactivity. irjweb.com

For 2-Methyl-5-nitroquinoxaline, the HOMO is expected to be distributed over the electron-rich quinoxaline ring, while the LUMO is likely concentrated around the electron-withdrawing nitro group and the pyrazine (B50134) part of the ring system. This distribution facilitates intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO energy gap for similar quinoxaline derivatives is typically in the range of 3.8 to 4.1 eV. uomphysics.netresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors Note: Values are illustrative, based on typical DFT calculations for related aromatic nitro compounds.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.95 |

| HOMO-LUMO Energy Gap | ΔE | 3.90 |

| Chemical Hardness | η | 1.95 |

| Electronegativity | χ | 4.90 |

| Electrophilicity Index | ω | 6.15 |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. wolfram.com It is invaluable for predicting how a molecule will interact with other chemical species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

On an MEP map, regions of negative electrostatic potential are typically colored red, while regions of positive potential are colored blue.

Red/Yellow Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. For 2-Methyl-5-nitroquinoxaline, the most negative potential is expected to be localized on the oxygen atoms of the nitro group, and to a lesser extent, on the nitrogen atoms of the quinoxaline ring. nih.gov

Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. Positive potential is generally found around the hydrogen atoms of the methyl group and the aromatic ring. nih.gov

The MEP map visually confirms the electronic effects of the substituents, with the nitro group acting as a strong electron-withdrawing group and creating a significant region of negative potential.

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a system containing multiple molecules over time. nih.gov MD simulations can model the movements and interactions within a crystal lattice or in solution, providing a deeper understanding of crystal packing, hydrogen bonding, and other non-covalent interactions. rsc.orgnih.gov

Hydrogen Bonding Patterns and Networks

Although 2-Methyl-5-nitroquinoxaline does not possess strong hydrogen bond donors like -OH or -NH₂, it can participate in weaker intermolecular interactions. In the solid state, weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in the crystal packing.

The hydrogen atoms of the methyl group and the aromatic ring can act as weak donors, forming interactions with the electronegative oxygen atoms of the nitro group or the nitrogen atoms of the quinoxaline ring on adjacent molecules. nih.govresearchgate.net These interactions, though individually weak, collectively contribute to the stability of the crystal lattice, often linking molecules into layers or three-dimensional networks. nih.gov The existence and geometry of these hydrogen bonds can be inferred from crystallographic data and analyzed computationally.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.gov The Hirshfeld surface is generated around a molecule, and the color coding on the surface indicates the nature and proximity of intermolecular contacts.

H···H contacts: Usually the most abundant, arising from interactions between hydrogen atoms on neighboring molecules.

O···H/H···O contacts: Representing the C-H···O hydrogen bonds involving the nitro group.

C···H/H···C contacts: Involving the aromatic rings and methyl groups.

N···H/H···N contacts: Representing C-H···N interactions with the quinoxaline nitrogens.

C···C contacts: Indicative of π-π stacking interactions between the aromatic rings of adjacent molecules.

Studies on similar nitro-substituted quinoxaline derivatives show that H···H and O···H contacts often make up the most significant contributions to the crystal packing, frequently accounting for over 70% of all interactions combined. researchgate.netnih.gov

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Nitroquinoxaline Derivative Source: Adapted from data on 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one. researchgate.netnih.gov

| Contact Type | Contribution (%) |

| H···H | 43.5 |

| O···H / H···O | 30.8 |

| C···C | 5.2 |

| C···H / H···C | 4.6 |

| N···H / H···N | 3.0 |

| Other | 12.9 |

Energy Frameworks and Stability Analysis

The stability of a crystalline structure is a critical factor in understanding the behavior and potential applications of a compound. In the computational investigation of 2-Methyl-5-nitroquinoxaline, energy framework analysis is employed to visualize and quantify the intermolecular interactions that contribute to the stability of the crystal lattice. This analysis, typically performed using density functional theory (DFT) calculations, provides insights into the nature and magnitude of the forces holding the molecules together in a crystalline arrangement.

The total interaction energy within the crystal structure is decomposed into its constituent components: electrostatic, polarization, dispersion, and repulsion energies. By calculating these individual energy contributions, a comprehensive understanding of the packing forces can be achieved. For instance, in a related study on a nitro-containing quinoxaline derivative, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, it was found that dispersion forces were the predominant stabilizing interaction, significantly outweighing the electrostatic and polarization contributions. nih.gov This suggests that van der Waals forces play a crucial role in the crystal packing of such compounds.

The stability of 2-Methyl-5-nitroquinoxaline can also be inferred from its frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A large HOMO-LUMO energy gap is indicative of high kinetic stability and low chemical reactivity, as it signifies a greater energy requirement to excite an electron from the HOMO to the LUMO. Computational studies on various quinoxaline derivatives have consistently utilized the HOMO-LUMO gap as a key indicator of molecular stability.

Prediction of Chemical Reactivity Parameters

The chemical reactivity of 2-Methyl-5-nitroquinoxaline can be elucidated through the calculation of various quantum chemical descriptors derived from DFT. These parameters provide a quantitative measure of the molecule's propensity to participate in chemical reactions. Key reactivity indices include the energies of the HOMO and LUMO, ionization potential (I), electron affinity (A), global hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω).

The ionization potential, representing the energy required to remove an electron, and the electron affinity, the energy released upon gaining an electron, are directly related to the HOMO and LUMO energies, respectively (I ≈ -EHOMO and A ≈ -ELUMO). Global hardness (η = (I-A)/2) is a measure of the molecule's resistance to change in its electron distribution, with harder molecules being less reactive. Conversely, global softness (S = 1/2η) indicates the ease of such change. Electronegativity (χ = (I+A)/2) describes the molecule's ability to attract electrons, while the chemical potential (μ = -(I+A)/2) relates to the escaping tendency of electrons. The electrophilicity index (ω = μ²/2η) provides a measure of the energy lowering of a system when it accepts a maximal number of electrons from the environment.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.80 |

| Energy Gap | ΔE | 3.70 |

| Ionization Potential | I | 6.50 |

| Electron Affinity | A | 2.80 |

| Global Hardness | η | 1.85 |

| Global Softness | S | 0.27 |

| Electronegativity | χ | 4.65 |

| Chemical Potential | μ | -4.65 |

| Electrophilicity Index | ω | 5.85 |

Spectroscopic Property Prediction (e.g., Theoretical NMR Shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical calculations of 1H and 13C NMR spectra for 2-Methyl-5-nitroquinoxaline can be performed using methods such as the Gauge-Including Atomic Orbital (GIAO) approach within the framework of DFT. These calculations, when performed at a suitable level of theory and with an appropriate basis set, can provide valuable insights into the electronic environment of the nuclei and aid in the interpretation of experimental spectra.

The predicted chemical shifts are typically reported in parts per million (ppm) relative to a standard reference compound, commonly tetramethylsilane (B1202638) (TMS). The presence of the electron-withdrawing nitro group and the nitrogen atoms within the quinoxaline ring system is expected to have a significant deshielding effect on the nearby protons and carbon atoms, leading to downfield shifts in the NMR spectrum. The methyl group, being an electron-donating group, would conversely be expected to exhibit a more upfield chemical shift.

While a specific theoretical NMR study for 2-Methyl-5-nitroquinoxaline was not identified in the literature, the following table presents a hypothetical set of predicted 1H and 13C NMR chemical shifts. These values are illustrative and based on the general principles of NMR spectroscopy and the expected electronic effects of the functional groups present in the molecule.

| 1H NMR | 13C NMR | ||

|---|---|---|---|

| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |

| CH3 | 2.85 | CH3 | 25.5 |

| H-3 | 8.90 | C-2 | 158.0 |

| H-6 | 8.50 | C-3 | 145.0 |

| H-7 | 7.90 | C-5 | 150.0 |

| H-8 | 8.30 | C-6 | 128.0 |

| C-7 | 125.0 | ||

| C-8 | 130.0 | ||

| C-4a | 142.0 | ||

| C-8a | 140.0 |

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

While the synthesis of quinoxalines is well-established, the development of stereoselective methods for derivatives like 2-Methyl-5-nitroquinoxaline remains a crucial area for future exploration. The introduction of chirality can profoundly influence the biological activity and material properties of the molecule.

Future research should focus on:

Asymmetric Hydrogenation: Asymmetric hydrogenation and transfer hydrogenation are powerful tools for creating chiral centers. nih.govacs.org Research into chiral transition-metal catalysts or organocatalysts could enable the enantioselective reduction of the pyrazine (B50134) ring in 2-Methyl-5-nitroquinoxaline to yield chiral tetrahydroquinoxalines. acs.org The development of methodologies that allow for high enantiomeric excess (ee) would be a significant advancement. acs.org

Catalytic Asymmetric C-H Functionalization: Directing the functionalization of C-H bonds in a stereoselective manner is a frontier in organic synthesis. Investigating chiral catalysts that can functionalize the methyl group or the aromatic backbone of 2-Methyl-5-nitroquinoxaline would provide novel chiral derivatives that are otherwise difficult to access.

Derivatization from Chiral Precursors: An alternative approach involves the synthesis of the quinoxaline (B1680401) core from chiral, non-racemic precursors. For instance, condensing chiral diamines with appropriate dicarbonyl compounds could be a viable strategy. This approach has been explored in the synthesis of steroidal quinoxalines and could be adapted for smaller, non-natural chiral structures. mdpi.combohrium.comresearchgate.net

| Methodology | Potential Chiral Product | Key Research Challenge |

| Asymmetric Transfer Hydrogenation | (R/S)-2-Methyl-5-nitro-1,2,3,4-tetrahydroquinoxaline | Achieving high enantioselectivity (>98% ee) acs.orgacs.org |

| Chiral Catalyst C-H Activation | Chiral derivatives functionalized at the methyl group | Catalyst design for regioselective and stereoselective activation |

| Chiral Pool Synthesis | Quinoxalines with chiral appendages | Synthesis of suitable chiral diamine or dicarbonyl precursors |

Investigation of Photophysical Properties and Photoreactions

The quinoxaline core is known for its interesting photophysical properties, which are highly tunable through substitution. scholaris.caresearchgate.net The specific substitution pattern of 2-Methyl-5-nitroquinoxaline suggests unique electronic transitions that warrant detailed investigation.

Unexplored avenues include:

Luminescence and Aggregation-Induced Emission (AIE): Many quinoxaline derivatives exhibit fluorescence. researchgate.net Future studies should systematically characterize the absorption, emission, and quantum yields of 2-Methyl-5-nitroquinoxaline. rasayanjournal.co.in Investigating its potential for aggregation-induced emission (AIE), where the molecule becomes highly emissive in the aggregated or solid state, could lead to applications in organic light-emitting diodes (OLEDs) and sensors. scholaris.ca

Non-Linear Optical (NLO) Properties: The push-pull nature of the electron-donating methyl group and electron-withdrawing nitro group could impart significant second-order non-linear optical properties. rsc.org Theoretical calculations and experimental measurements, such as hyper-Rayleigh scattering, could quantify these properties, opening doors for applications in optoelectronics.

Photocatalysis and Photoreactions: The ability of the nitroaromatic group to participate in photochemical reactions is well-documented. Exploring the use of 2-Methyl-5-nitroquinoxaline as a photosensitizer or as a substrate in visible-light-induced reactions is a promising research direction. rsc.org Its excited-state reactivity could be harnessed for novel organic transformations. acs.org

| Property | Potential Application | Experimental Technique |

| Fluorescence/Phosphorescence | OLEDs, Chemical Sensors | UV-Vis and Photoluminescence Spectroscopy scholaris.ca |

| Aggregation-Induced Emission | Solid-state lighting, Bio-imaging | Spectroscopic studies in mixed solvents scholaris.ca |

| Second-Order NLO Response | Optoelectronics, Photonics | Hyper-Rayleigh Scattering, DFT calculations rsc.org |

| Photoreactivity | Photocatalysis, Organic Synthesis | Visible-light irradiation experiments rsc.org |

Exploration of Non-Canonical Reactivity Patterns

The reactivity of 2-Methyl-5-nitroquinoxaline is largely predicted by the established chemistry of quinoxalines and nitroaromatics. However, the unique electronic arrangement may give rise to novel and unexpected reactivity.

Future studies should investigate:

Reactivity of the Nitro Group: While reduction of the nitro group to an amine is a standard transformation, exploring its participation in more complex reactions, such as denitrative coupling or its use as a leaving group in nucleophilic aromatic substitution (SNAr), could yield novel functionalized quinoxalines. The strong electron-withdrawing nature of the nitro group activates the aromatic system towards nucleophilic attack. nih.gov

Single-Electron Transfer (SET) Chemistry: The electron-deficient nature of the nitroquinoxaline core makes it a good candidate for single-electron transfer processes. Investigating its reactions with radical species or its electrochemical behavior could uncover new synthetic pathways and applications in redox-active materials.

Enzymatic Biotransformations: The use of enzymes, such as nitroreductases, could lead to unusual and highly selective transformations of the nitro group that are not achievable through conventional chemical methods. researchgate.net This could provide access to novel metabolites or functionalized derivatives.

Integration into Hybrid Material Systems

The incorporation of 2-Methyl-5-nitroquinoxaline as a building block into larger, functional materials is a largely unexplored but highly promising area.

Key directions include:

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the quinoxaline ring and the oxygen atoms of the nitro group can act as coordination sites for metal ions. nih.gov Synthesizing MOFs using 2-Methyl-5-nitroquinoxaline or its carboxylated derivatives as organic linkers could lead to materials with applications in gas storage, separation, or catalysis. researchgate.netrsc.org The presence of the nitro group could be particularly useful for creating MOFs that can selectively sense nitroaromatic explosives. nih.gov

Conjugated Polymers: Polymerizing functionalized derivatives of 2-Methyl-5-nitroquinoxaline could produce donor-acceptor (D-A) copolymers with tailored electronic properties. rsc.org Such materials are of interest for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The quinoxaline unit would serve as the electron-accepting moiety. bohrium.com

Supramolecular Assemblies: Exploring the non-covalent interactions of 2-Methyl-5-nitroquinoxaline, such as π-π stacking and hydrogen bonding, could lead to the formation of liquid crystals or other self-assembled structures. The properties of these materials are highly dependent on molecular organization. rsc.org

Advanced Computational Modeling for Complex Systems

Computational chemistry provides a powerful tool to predict and understand the properties and reactivity of molecules like 2-Methyl-5-nitroquinoxaline, guiding experimental efforts.

Future computational studies should focus on:

Predicting Photophysical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to accurately predict the absorption and emission spectra, electronic transitions, and non-linear optical properties of the molecule. rsc.orgrsc.org This can help in screening derivatives for specific applications in optoelectronics.

Modeling Reaction Mechanisms: Computational modeling can elucidate the mechanisms of known and potential new reactions. This includes calculating transition state energies to understand reactivity patterns and regioselectivity, which is crucial for designing efficient synthetic routes.

Simulating Interactions in Hybrid Materials: Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the behavior of 2-Methyl-5-nitroquinoxaline within complex systems like MOFs or polymers. These simulations can provide insights into guest-host interactions, charge transport pathways, and the structural stability of these materials.

Design and Synthesis of Multi-functional Quinoxaline Architectures

The ultimate goal is to leverage the unique properties of the 2-Methyl-5-nitroquinoxaline core to build complex molecules with multiple, integrated functions.

Future design and synthesis efforts could target:

Bioactive Hybrids: The quinoxaline scaffold is a common feature in many biologically active compounds. nih.govmdpi.com A promising strategy is molecular hybridization, where the 2-Methyl-5-nitroquinoxaline unit is chemically linked to other pharmacophores (e.g., triazoles, oxadiazoles) to create hybrid molecules. acs.orgmdpi.comnih.gov These new entities could exhibit synergistic or novel biological activities, for instance, as anticancer agents. nih.govnih.gov

Chemosensors: By attaching a receptor unit to the 2-Methyl-5-nitroquinoxaline core, it may be possible to design chemosensors where the binding of an analyte (e.g., an ion or small molecule) causes a change in the photophysical properties (e.g., a change in color or fluorescence).

Redox-Switchable Materials: Incorporating the 2-Methyl-5-nitroquinoxaline unit into systems that can be reversibly oxidized or reduced could lead to materials with switchable optical or electronic properties. The nitro group, in particular, is a redox-active functionality that could be exploited for this purpose.

Q & A

Q. What are the standard synthetic routes for 2-Methyl-5-nitroquinoxaline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nitro-group introduction to a methyl-substituted quinoxaline precursor. For example:

- Condensation : React o-phenylenediamine derivatives with α-keto acids or glyoxal derivatives under acidic conditions to form the quinoxaline core .

- Nitration : Introduce the nitro group using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize side reactions. Yield optimization requires careful stoichiometry (1.2–1.5 equivalents of nitrating agent) and inert atmospheres to prevent oxidation byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

Q. Key Variables :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Nitration) | 0–5°C | >80% yield at lower temps |

| Solvent (Condensation) | Acetic acid/EtOH | Higher purity in polar protic solvents |

| Reaction Time (Nitration) | 2–4 hrs | Overextension leads to decomposition |

Q. What spectroscopic and chromatographic techniques are critical for characterizing 2-Methyl-5-nitroquinoxaline?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of nitro and methyl groups. For example, nitro groups deshield adjacent protons (δ 8.5–9.0 ppm in DMSO-d₆) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 204.05 for C₉H₇N₃O₂) and fragmentation patterns .

- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. Interpretation Tips :

- Discrepancies in NMR splitting patterns may indicate isomerization; repeat under anhydrous conditions .

- Compare retention times with authentic standards to rule out co-eluting impurities .

Q. What safety protocols are essential for handling 2-Methyl-5-nitroquinoxaline in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile acids (e.g., HNO₃) .

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂ or Ar) to prevent nitro-group degradation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before adsorbing spills on vermiculite .

Advanced Research Questions

Q. How can nitration regioselectivity be optimized during the synthesis of 2-Methyl-5-nitroquinoxaline?

- Methodological Answer :

- Directing Groups : Use electron-donating methyl substituents to direct nitration to the para position (C-5). Confirm with DFT calculations (e.g., HOMO localization at C-5) .

- Catalytic Systems : Employ zeolites or ionic liquids to enhance selectivity. For example, HNO₃ in [BMIM][BF₄] increases yields by 15% compared to traditional methods .

- In Situ Monitoring : Use FT-IR to track nitro-group incorporation (asymmetric NO₂ stretch at ~1520 cm⁻¹) and adjust reagent ratios dynamically .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Reproducibility Checks : Standardize solvent grades (e.g., HPLC-grade DMSO for NMR) and degas samples to eliminate oxygen-induced shifts .

- Collaborative Validation : Cross-validate data with independent labs using identical instrumentation settings (e.g., 500 MHz NMR, 25°C) .

- Advanced Analytics : Employ 2D NMR (COSY, HSQC) to distinguish structural isomers. For example, NOESY correlations can confirm spatial proximity of methyl and nitro groups .

Q. What computational strategies predict the electronic properties of 2-Methyl-5-nitroquinoxaline for structure-activity studies?

- Methodological Answer :

- DFT Modeling : Use Gaussian09 with B3LYP/6-311G(d,p) basis sets to calculate frontier orbitals (HOMO-LUMO gaps ~4.2 eV), correlating with redox behavior in electrochemical assays .

- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to predict solubility trends. Compare with experimental logP values (~1.8) for bioavailability studies .

- Docking Studies : Map nitro-group interactions with biological targets (e.g., nitroreductases) using AutoDock Vina. Validate with in vitro enzyme inhibition assays .

Data Presentation Guidelines

- Tables/Figures : Follow journal-specific formatting (e.g., Med. Chem. Commun. limits chemical structures to 2–3 per graphic) .

- Reproducibility : Include raw spectral data (e.g., NMR integrals, coupling constants) in supplementary materials, adhering to NIH preclinical reporting standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.